molecular formula C18H25N3O2 B2685927 N-(1-Cyano-1-cyclopropylethyl)-2-[2-(furan-2-YL)-4-methylpiperidin-1-YL]acetamide CAS No. 1436122-61-0

N-(1-Cyano-1-cyclopropylethyl)-2-[2-(furan-2-YL)-4-methylpiperidin-1-YL]acetamide

Cat. No. B2685927
CAS RN: 1436122-61-0
M. Wt: 315.417
InChI Key: PBNNKEIHMZKYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-[2-(furan-2-YL)-4-methylpiperidin-1-YL]acetamide is a useful research compound. Its molecular formula is C18H25N3O2 and its molecular weight is 315.417. The purity is usually 95%.
BenchChem offers high-quality N-(1-Cyano-1-cyclopropylethyl)-2-[2-(furan-2-YL)-4-methylpiperidin-1-YL]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Cyano-1-cyclopropylethyl)-2-[2-(furan-2-YL)-4-methylpiperidin-1-YL]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histamine H2 Receptor Antagonism

The compound N-(1-Cyano-1-cyclopropylethyl)-2-[2-(furan-2-YL)-4-methylpiperidin-1-YL]acetamide has been studied for its potential as a histamine H2 receptor antagonist. This class of compounds has shown inhibitory action on histamine-stimulated responses in isolated guinea pig right atria and as inhibitors of gastric acid secretion induced by histamine in anesthetized dogs. Certain derivatives, like furan and thiazole derivatives, have exhibited greater potency than cimetidine in these assays (Yanagisawa, Hirata, & Ishii, 1984).

Synthesis of Acetamido-2-deoxy-beta-D-hexopyranosides

A different aspect of research involving this compound relates to the synthesis of diverse aminosugars. The furanose acetonide derivative is used in the efficient synthesis of rare 2-acetamido-2-deoxy-beta-D-hexopyranosides, which are important in various biochemical processes (Cai, Ling, & Bundle, 2009).

Imaging of Microglia

In the field of neurology, research has been conducted using derivatives of this compound for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This approach is significant for studying neuroinflammation, which is a key feature in various neuropsychiatric disorders (Horti et al., 2019).

Synthesis of Benzyl Substituted Acyclic Reissert Compounds

Another application involves the synthesis of N-(1-cyano-2-substituted phenylethyl) acetamides, which is a general and convenient method for preparing benzyl substituted acyclic Reissert compounds. This synthesis approach does not require phenylacetaldehydes as starting materials (Zeng, Hu, & Hu, 1997).

Synthesis of Furan Derivatives

The compound is also involved in the synthesis of various furan derivatives. For instance, reactions of 1-alkylidene-2-oxyallyl cations with furan can result in different cycloadducts and electrophilic substitution products. The product distribution is influenced by the oxy substituents of the cation and the solvent used (Fujita et al., 2006).

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[2-(furan-2-yl)-4-methylpiperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-13-7-8-21(15(10-13)16-4-3-9-23-16)11-17(22)20-18(2,12-19)14-5-6-14/h3-4,9,13-15H,5-8,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNNKEIHMZKYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C2=CC=CO2)CC(=O)NC(C)(C#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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